1,3,6,7-tetramethyl-2(1H)-quinoxalinone is a heterocyclic compound belonging to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals.
The compound is synthesized through various methods that involve the manipulation of quinoxaline derivatives. The synthesis typically employs starting materials such as 2-aminobenzylamine or related precursors, which undergo several chemical transformations to yield the desired product.
1,3,6,7-tetramethyl-2(1H)-quinoxalinone can be classified as a quinoxaline derivative and more specifically as a quinoxalinone, which is a type of nitrogen-containing heterocycle. These compounds are known for their pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone can be achieved through several methods:
For example, a reported synthesis method involves refluxing 2-amino-3-methylquinoxaline with methylglyoxal in the presence of an acid catalyst, leading to high yields of the target compound. Other methods utilize photoredox catalysis for direct alkylation of quinoxalinones with alkyl borates, showcasing modern synthetic strategies that enhance efficiency and yield .
The molecular structure of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone consists of a quinoxaline core with four methyl groups located at positions 1, 3, 6, and 7. This substitution pattern is crucial for its biological activity.
The molecular formula is , and it has a molecular weight of approximately 202.25 g/mol. The compound exhibits characteristic peaks in its infrared spectrum corresponding to functional groups present in its structure.
1,3,6,7-tetramethyl-2(1H)-quinoxalinone can participate in various chemical reactions:
For instance, reactions involving the oxidation of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone can lead to the formation of more complex derivatives that exhibit enhanced biological activity .
The mechanism of action for compounds like 1,3,6,7-tetramethyl-2(1H)-quinoxalinone often involves interaction with biological targets such as enzymes or receptors.
Research indicates that these compounds may inhibit specific pathways involved in cell proliferation or microbial growth. For example, quinoxaline derivatives have shown promising results in inhibiting cancer cell lines by inducing apoptosis through various biochemical pathways .
Relevant data from studies indicate that the compound's melting point is around 120°C .
1,3,6,7-tetramethyl-2(1H)-quinoxalinone has several applications in scientific research:
1,3,6,7-Tetramethyl-2(1H)-quinoxalinone represents a strategically functionalized heterocyclic compound within the quinoxalinone family, characterized by methyl substitutions at the 1,3,6,7-positions of its bicyclic scaffold. This targeted methylation pattern significantly modifies its electronic distribution, steric profile, and intermolecular interaction potential compared to the parent 2(1H)-quinoxalinone (CAS 1196-57-2) [8]. The compound exemplifies how systematic structural modification of privileged heterocyclic frameworks generates derivatives with tailored physicochemical and biological properties. Its development reflects broader trends in heterocyclic chemistry focused on optimizing core structures for specific applications in medicinal chemistry and materials science, leveraging the inherent reactivity and binding capabilities of the quinoxalinone system.
Quinoxalinones constitute a distinct subclass of benzodiazine heterocycles featuring a benzene ring fused to a pyrazinone ring, with nitrogen atoms at the 1- and 4-positions and a ketone carbonyl typically at the 2-position. The fully unsaturated quinoxaline core serves as the fundamental parent structure. Within this hierarchy, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone belongs specifically to the 2(1H)-quinoxalinone subclass, indicating a saturated N1-C2 bond and a ketone functionality at C2 [5]. Its structural identity arises from the presence of four methyl substituents: two on the pyrazinone ring (N1 and N3) and two on the benzenoid moiety (C6 and C7). This substitution pattern differentiates it from simpler analogues like 3-methyl-2(1H)-quinoxalinone (CAS 14003-34-0) [4] or 1,6,7-trimethyl-2(1H)-quinoxalinone [3].
The methyl groups impart distinct electronic and steric effects. N-Methylation (at N1 and N3) eliminates hydrogen-bond-donating capability from the ring nitrogen atoms, enhancing lipophilicity and potentially altering tautomeric equilibria. C-Methylation (at C6 and C7) on the benzenoid ring introduces steric bulk and electron-donating character, influencing planarity, π-stacking interactions, and susceptibility to electrophilic attack. These modifications collectively define the molecule's physicochemical behavior, including its solubility profile (logPoct/wat ≈ 1.5-2.0, estimated based on similar structures [1]), crystal packing, and intermolecular recognition properties. The core quinoxalinone structure contributes characteristic spectroscopic signatures, such as IR carbonyl stretches typically observed near 1670 cm⁻¹ for related compounds [4] [6].
Table 1: Key Physicochemical Properties of Quinoxalinone Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Notable Properties |
---|---|---|---|---|
2(1H)-Quinoxalinone (Parent) | 1196-57-2 | C₈H₆N₂O | 146.15 | ΔsubH° = 118.5 - 125.8 kJ/mol [8]; ΔfusH = 32.5 kJ/mol (542.5 K) [8] |
3-Methyl-2(1H)-quinoxalinone | 14003-34-0 | C₉H₈N₂O | 160.17 | IR spectrum available (Gas Phase) [4] |
1,6,7-Trimethyl-2(1H)-quinoxalinone | Not Specified | C₁₁H₁₂N₂O | 188.23 | PubChem CID 22434140 [3] |
1,3,6,7-Tetramethyl-2(1H)-quinoxalinone | Not Specified | C₁₂H₁₄N₂O | 202.26 | Higher lipophilicity vs parent (estimated logP increase ~0.8-1.2 per methyl) |
The chemistry of quinoxalinones has evolved significantly since early investigations focused on their synthesis and fundamental reactivity. Initial synthetic routes often involved condensation of o-phenylenediamines with α-hydroxyketones, α-haloketones, or glyoxal derivatives, yielding the basic quinoxaline or quinoxalinone scaffolds [5]. Research into methyl-substituted derivatives gained momentum as the biological significance of quinoxaline compounds became apparent. Early studies focused on mono- and dimethylated analogues, such as 3-methyl-2(1H)-quinoxalinone (synthesized and characterized by the mid-20th century [4]), to explore structure-property relationships and tautomeric behavior (hydroxy-quinoxaline vs. quinoxalinone forms).
The development of efficient methods for N-alkylation and C-alkylation was crucial for accessing polysubstituted variants like the 1,3,6,7-tetramethyl derivative. Advances in transition metal catalysis, particularly from the late 20th century onwards, revolutionized quinoxalinone functionalization. Palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki-Miyaura) enabled the introduction of diverse aryl and alkenyl substituents [5]. Direct C-H functionalization strategies, often leveraging palladium, copper, or rhodium catalysts, provided more efficient routes to C-substituted quinoxalinones, circumventing the need for pre-functionalized substrates [5] [6]. Techniques for radical alkylation (e.g., using peroxides or photoredox catalysis) offered complementary pathways for introducing alkyl groups, including methyl, at specific positions [5].
Simultaneously, methods for N-methylation were refined. While classical alkylation with methyl halides could achieve N1-methylation, achieving selective dialkylation (N1,N3-dimethylation) required careful control of stoichiometry and reaction conditions. Reductive methylation using formaldehyde/formic acid mixtures also proved effective [6]. The convergent synthesis of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone likely leverages these developed methodologies: initial preparation of a suitably substituted benzene ring precursor (e.g., 3,4-dimethyl-1,2-diaminobenzene), followed by cyclization with an appropriate C2 synthon (like ethyl pyruvate or diethyl oxalate, potentially followed by methylation steps), or direct methylation of a pre-formed quinoxalinone core using robust alkylation protocols.
Quinoxalinone derivatives, particularly methyl-substituted variants like 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, constitute privileged scaffolds in drug discovery due to their favorable physicochemical properties, structural diversity, and proven ability to interact with biologically relevant targets. The quinoxalinone core mimics essential pharmacophores found in endogenous molecules and provides a versatile platform for structure-activity relationship (SAR) optimization [5] [6].
Multidrug Resistance (MDR) Reversal: Certain substituted quinoxalinones (e.g., 1,3-dimethyl-1H-quinoxalin-2-ones) show potential as P-glycoprotein (P-gp) inhibitors, reversing MDR in cancer cells [5] [6]. The tetramethyl derivative could be explored for similar chemosensitizing activity.
Material Science:
Table 2: Representative Bioactive Methylated Quinoxalinone Derivatives Illustrating Medicinal Significance
Derivative Structure | Biological Activity/Target | Key Finding | Relation to Tetramethyl Analogue |
---|---|---|---|
3-Oxo-3,4-dihydroquinoxaline-2-carboxamide | c-Met Kinase Inhibitor | Demonstrated potent c-Met inhibition (IC₅₀ < 50 nM) and antiproliferative activity [5] | Illustrates core quinoxalinone utility in kinase inhibitor design |
(Z)-3-(2-(Pyridin-4-yl)vinyl)quinoxalinone | VEGFR-2 Kinase Inhibitor | Showed significant antiangiogenic effects in vitro [5] | Shows functionalization potential at C3 |
Quinoxalinone Schiff Bases | COX-2/LDHA Inhibition & Anticolorectal Activity | Compound 6d showed potent cytotoxicity on HCT-116/LoVo cells and COX-2 inhibition [6] | Demonstrates impact of appended groups on methylated quinoxalinone cores |
1,3-Dimethyl-1H-quinoxalin-2-ones | P-gp Inhibition & MDR Reversal | Modulated P-gp activity in K562/A02 leukemia cells, reversing adriamycin resistance [5] [6] | Highlights role of N-methylation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1